molecular formula C20H22N8O B6467500 6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile CAS No. 2640934-67-2

6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile

Cat. No.: B6467500
CAS No.: 2640934-67-2
M. Wt: 390.4 g/mol
InChI Key: VKRCYIFZQSLVSN-UHFFFAOYSA-N
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Description

6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is a novel chemical compound with a complex molecular structure that includes various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis begins with commercially available reagents including pyridine-2-carbonitrile and octahydropyrrolo[3,4-c]pyrrol.

  • Key Reactions: : The synthetic route involves several steps including alkylation, cyclization, and purification processes.

  • Reaction Conditions: : Specific conditions such as temperature, solvent, and catalyst choice play a crucial role. For instance, the alkylation might require basic conditions and a suitable solvent like dimethylformamide, while the cyclization could be catalyzed by acidic or thermal conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production would involve optimizing reaction conditions for higher yields and purity. This could include the use of automated flow reactors and large-scale purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It might undergo oxidation reactions leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions could convert nitro groups to amines.

  • Substitution: : This compound can undergo substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Various nucleophiles like amines or thiols under basic conditions.

Major Products: The major products from these reactions would depend on the specific conditions and reagents used but could include a range of derivatives with modified functional groups, potentially enhancing the compound's properties for specific applications.

Scientific Research Applications

In Chemistry: : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. In Biology : It may be used in the study of enzyme interactions or as a ligand in biochemical assays. In Medicine : Its unique structure suggests potential as a therapeutic agent, possibly in antiviral or anticancer drugs. In Industry : Beyond pharmaceuticals, it might find applications in materials science, for example, in the development of new polymers or as a catalyst in chemical processes.

Mechanism of Action

The compound's mechanism of action would likely involve interactions with specific molecular targets such as enzymes or receptors. The pyridine and purine moieties suggest potential binding to nucleotide-binding sites, influencing biochemical pathways critical in disease processes.

Comparison with Similar Compounds

Similar Compounds: : Compounds like 6-chloro-purine or pyridine-2-carboxamide share structural similarities. Uniqueness : This compound's combination of functional groups makes it unique in its potential for specific biological interactions, setting it apart from similar molecules.

Overall, this compound presents a fascinating opportunity for exploration across multiple scientific domains, with its complex structure promising a wealth of applications and insights.

Properties

IUPAC Name

6-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c1-29-6-5-26-13-24-18-19(26)22-12-23-20(18)28-10-14-8-27(9-15(14)11-28)17-4-2-3-16(7-21)25-17/h2-4,12-15H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRCYIFZQSLVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=CC=CC(=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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